molecular formula C16H14N2O2S2 B2938587 1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 314260-83-8

1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No. B2938587
CAS RN: 314260-83-8
M. Wt: 330.42
InChI Key: DZILIBXJDQAOJM-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a useful research compound. Its molecular formula is C16H14N2O2S2 and its molecular weight is 330.42. The purity is usually 95%.
BenchChem offers high-quality 1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties and Synthesis

1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone and its derivatives have been explored for their potential as inhibitors and for their synthetic applications. A study by Lokeshwari et al. focused on the design and synthesis of furan-appended benzothiazepine derivatives, demonstrating their in vitro efficacy as VRV-PL-8a and H+/K+ ATPase inhibitors. This research suggests their potential utility in treating inflammation-related disorders while possibly mitigating ulcer-inducing side effects associated with NSAIDs (Lokeshwari et al., 2017).

Photoinduced Oxidative Annulation

Another avenue of research involves the photoinduced oxidative annulation of furan derivatives to access highly functionalized polyheterocyclic compounds. Zhang et al. reported a method that does not require transition metals or oxidants, leading to compounds like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, highlighting the potential for creating complex organic molecules with significant synthetic versatility (Zhang et al., 2017).

Synthesis of Pyrimidine Selanyl Derivatives

Research by Alshahrani et al. into the synthesis of pyrimidine selanyl derivatives showcases the challenges and outcomes of attempting to create specific selenoxo-pyrimidine compounds. While the intended synthesis of 2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo-pyrimidine-5-carbonitrile was not achieved, the study resulted in the creation of novel tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives, expanding the toolkit available for heterocyclic chemistry (Alshahrani et al., 2018).

properties

IUPAC Name

1-(furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-11(12-5-3-7-20-12)8-21-15-14-10-4-1-2-6-13(10)22-16(14)18-9-17-15/h3,5,7,9H,1-2,4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZILIBXJDQAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

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